molecular formula C34H52N8O10 B1218041 Boc-leu-ser-thr-arg-mca CAS No. 73554-93-5

Boc-leu-ser-thr-arg-mca

Cat. No. B1218041
CAS RN: 73554-93-5
M. Wt: 732.8 g/mol
InChI Key: KHROACPEOHQTRJ-ZDLOCFOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of peptides similar to "Boc-Leu-Ser-Thr-Arg-MCA" employs methods such as the phosphorous oxychloride anhydride method, resulting in high yields and minimal racemization of the aminoacyl-7-amino-4-methylcoumarin amide (MCA) derivatives (Alves et al., 1996). Another method involves liquid-assisted ball-milling, presenting an efficient and environmentally friendly approach to peptide bond synthesis (Bonnamour et al., 2013).

Molecular Structure Analysis

The crystal structure of peptides shares insights into their molecular conformation. For instance, the depsipeptide Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt displays a clear alpha-helical conformation in its solid state, elucidating the structural arrangement of similar peptides (Ohyama et al., 2001).

Chemical Reactions and Properties

The chemical properties of peptides like "Boc-Leu-Ser-Thr-Arg-MCA" are influenced by their synthesis and the reactivity of their side chains. The use of Boc-protected aminoacyl MCA derivatives in peptide synthesis ensures minimal racemization, preserving the chemical integrity of the peptide (Alves et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the practical application of peptides. The synthesis approach and the molecular structure significantly influence these properties, although specific studies on "Boc-Leu-Ser-Thr-Arg-MCA" focusing on physical properties are limited.

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with enzymes, underscore the functional applications of these peptides. "Boc-Leu-Ser-Thr-Arg-MCA" has been specifically used as a substrate to assay enzyme activities, indicating its chemical reactivity and utility in biochemical assays (Ohno et al., 1981).

Scientific Research Applications

1. Application in Protein C Assay

Protein C is crucial in blood coagulation, specifically inactivating Factors V and VIII. Boc-Leu-Ser-Thr-Arg-MCA has been identified as a highly effective substrate for activated protein C, specifically bovine protein C activated by bovine alpha-thrombin. This substrate enables the simple and accurate assay of protein C during its purification, with specific Km and Kcat values established, facilitating research and application in coagulation studies (Ohno et al., 1981).

2. Role in Studying Yeast Mitochondria Proteases

In yeast mitochondria, proteases play vital roles. Boc-Leu-Ser-Thr-Arg-MCA, among other substrates, has been found highly susceptible to proteases in mitochondria. This substrate has facilitated the discovery of chelator-sensitive aminopeptidase(s) and endopeptidases in the matrix of yeast mitochondria, expanding our understanding of mitochondrial function and structure (Yasuhara & Ohashi, 1987).

3. Utilization in Synthesis of Specific Fluorogenic Substrates

Boc-Leu-Ser-Thr-Arg-MCA has been used in the synthesis of specific fluorogenic substrates for papain, a key enzyme in protein metabolism. This application highlights the importance of this compound in studying enzyme kinetics and specificity, aiding in biochemical and pharmacological research (Alves et al., 1996).

4. Investigating Spleen Serine Proteases

This compound has been instrumental in the purification and characterization of novel trypsin-like serine proteases from mouse spleen. Its use has contributed to understanding the biochemical properties and potential physiological roles of these enzymes in the immune response (Fukusen & Aoki, 1996).

5. Application in Studying Enzyme Activity in Newts

Boc-Leu-Ser-Thr-Arg-MCA has been utilized in assays to demonstrate the presence of enzymes in the abdominal gland of newts that generate sodefrin, a pheromone, from its biosynthetic precursor. This application underscores the compound's role in understanding enzyme function in biological systems, particularly in species-specific communication and mating behavior (Nakada et al., 2007).

Safety And Hazards

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and avoid breathing mist, gas, or vapors .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37)/t19-,22+,23+,24+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNWKMRGENOMCV-ZDLOCFOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Leu-Ser-Thr-Arg-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-leu-ser-thr-arg-mca
Reactant of Route 2
Reactant of Route 2
Boc-leu-ser-thr-arg-mca
Reactant of Route 3
Reactant of Route 3
Boc-leu-ser-thr-arg-mca
Reactant of Route 4
Reactant of Route 4
Boc-leu-ser-thr-arg-mca
Reactant of Route 5
Reactant of Route 5
Boc-leu-ser-thr-arg-mca
Reactant of Route 6
Reactant of Route 6
Boc-leu-ser-thr-arg-mca

Citations

For This Compound
190
Citations
MJ Cao, K Osatomi, H Pangkey, K Hara… - … and Physiology Part B …, 1999 - Elsevier
Previously, we reported the purification and characterization of a myofibril-bound serine proteinase (MBP) from carp muscle (Osatomi K, Sasai H, Cao MJ, Hara K, Ishihara T. Comp …
Number of citations: 28 www.sciencedirect.com
MJ Cao, K Osatomi, K Hara, T Ishihara - Comparative Biochemistry and …, 2000 - Elsevier
A myofibril-bound serine proteinase (MBSP) from the skeletal muscle of lizard fish (Saurida wanieso) was purified to homogeneity by a heating treatment followed by a series of column …
Number of citations: 94 www.sciencedirect.com
K Osatomi, H Sasai, M Cao, K Hara… - … and Physiology Part B …, 1997 - Elsevier
1. A novel myofibril-bound serine proteinase (MBP) has been purified from ordinary muscle of the carp Cyprinus carpio. 2. It was solubilized from the myofibril fraction with acid treatment …
Number of citations: 103 www.sciencedirect.com
J Morita, S Suzuki, R Kusuda - Microbes and environments, 1997 - jstage.jst.go.jp
… The protease hydrolyzing Boc-Leu-Ser-Thr-ArgMCA was purified from a culture supernatant by a 4-step procedure … of purification of protease hydrolyzing Boc-Leu-Ser-Thr-Arg-MCA …
Number of citations: 5 www.jstage.jst.go.jp
Y Ohno, H KATO, T MORITA, S IWANAGA… - The Journal of …, 1981 - jstage.jst.go.jp
… Enzymatic Properties of Activated Protein CThe enzymatic properties of the activated protein C were studied with Boc-Leu-Ser-Thr-Arg-MCA as substrate, because this was most …
Number of citations: 61 www.jstage.jst.go.jp
F Shishikura, T Abe, SI Ohtake, K Tanaka - Comparative Biochemistry and …, 1997 - Elsevier
A new endogenous serine proteinase from the cell-free hemolymph of a solitary ascidian, Halocynthia roretzi, was purified by a combination of ammonium sulfate fractionation, …
Number of citations: 12 www.sciencedirect.com
C Kawabata, E Ichishima - … and Physiology Part B: Biochemistry and …, 1997 - Elsevier
A new cysteine proteinase, salmon miltpain, was isolated and purified from the milt of chum salmon (Oncorhynchus keta). Native molecular mass was estimated as 67,000 by gel …
Number of citations: 12 www.sciencedirect.com
Y Okumura, M Hayama, E Takahashi… - Biochemical …, 2006 - portlandpress.com
Polyserase-1 (polyserine protease-1)/TMPRSS9 (transmembrane serine protease 9) is a type II transmembrane serine protease (TTSP) that possesses unique three tandem serine …
Number of citations: 33 portlandpress.com
J Morita, S Suzuki, R Kusuda - Fish Pathology, 1996 - jstage.jst.go.jp
… A further interesting point is that Boc-Leu Ser-Thr-Arg-MCA is … , the hydrolyzing activity of Boc-Leu Ser-Thr-Arg-MCA by the … the protease alone, Boc-Leu-Ser-Thr-Arg-MCA hy drolyzing …
Number of citations: 9 www.jstage.jst.go.jp
C Kawabata, Y Doi, E Ichishima - … and Physiology Part B: Biochemistry and …, 2000 - Elsevier
Miltpain (EC.3.4.22.-) is a cysteine proteinase that preferentially hydrolyzes basic proteins, previously found in the milt of chum salmon. Here we report a similar cysteine proteinase in …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.